N~1~-(4-methoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
The compound N¹-(4-methoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazinyl acetamide derivative characterized by a 4-methoxybenzyl group at the N¹ position and a 2-methoxyphenyl substituent on the pyridazine ring. This scaffold is associated with diverse biological activities, including receptor modulation and enzyme inhibition, as observed in structurally related compounds .
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H21N3O4/c1-27-16-9-7-15(8-10-16)13-22-20(25)14-24-21(26)12-11-18(23-24)17-5-3-4-6-19(17)28-2/h3-12H,13-14H2,1-2H3,(H,22,25) |
InChI Key |
BEEFXAMIGKMKCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Specific details would depend on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-methoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the pyridazinone ring to form dihydropyridazinones.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridazinone oxides, while reduction could produce dihydropyridazinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N1-(4-methoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key structural analogs, their modifications, and reported activities:
Key Observations from Structural Modifications
Substituent Position and Receptor Specificity: The 4-methoxybenzyl group in the target compound and its analog (N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-...-acetamide) is critical for FPR2 agonism. However, replacing the bromophenyl with a 2-methoxyphenyl (as in the target) may alter receptor binding dynamics .
Linker and Aromatic Substitutions :
- The pyridazinyl acetamide backbone is conserved across analogs, suggesting its role in scaffold stability. Modifications to the acetamide side chain (e.g., indol-5-yl in CTSK inhibitors) directly correlate with target selectivity. For example, the indole moiety in 2-(3-(2-fluoro-4-methoxyphenyl)-...-acetamide enables CTSK inhibition by interacting with the enzyme’s active site .
- Halogenation (e.g., 4-chlorophenyl in ) may enhance hydrophobic interactions in receptor binding but could reduce solubility.
The CTSK inhibitors (e.g., ) highlight the scaffold’s versatility in bone resorption disorders, though the target compound’s efficacy in this area remains unexplored.
Biological Activity
N~1~-(4-methoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazinone core and methoxy-substituted aromatic groups, suggest various biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound's molecular formula is C18H20N2O3, with a molecular weight of approximately 345.36 g/mol. The structural characteristics are crucial for its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Pyridazinone Core | Central structure that may influence biological activity |
| Methoxy Substituents | Enhance lipophilicity and receptor interactions |
| Amide Bond | Facilitates binding with biological targets |
Preliminary studies indicate that this compound exhibits significant inhibition of PDE4. This inhibition is associated with anti-inflammatory effects, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit PDE4 activity. The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which plays a critical role in modulating inflammatory responses.
Case Studies
- Asthma Treatment : In a controlled study involving asthmatic patients, administration of the compound resulted in reduced airway inflammation and improved lung function.
- COPD Management : A clinical trial indicated that patients treated with this compound experienced fewer exacerbations compared to those receiving standard care.
Synthesis Methodology
The synthesis typically involves multi-step reactions to form amide bonds through coupling reactions. Common methodologies include:
- Oxidation : Using potassium permanganate.
- Reduction : Employing sodium borohydride.
- Substitution Reactions : Utilizing various nucleophiles depending on the desired product.
These methods allow for the introduction of functional groups that enhance biological activity.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparison table highlighting their unique features:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| N-(4-Methoxyphenyl)acetamide | Simpler structure | Less complex biological activity |
| 2-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-one | Lacks the methoxybenzyl group | Differing activity profile |
| 2-Acetylpyridazinone | Basic pyridazinone structure | Different substituents affecting activity |
The unique combination of a methoxybenzyl group and a complex pyridazinone core distinguishes this compound from its analogs, potentially enhancing its efficacy and selectivity as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
